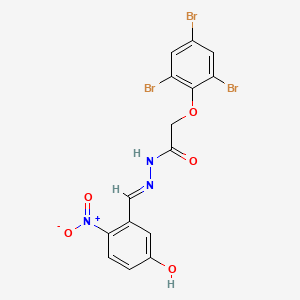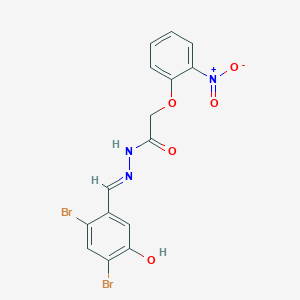
N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide
Descripción general
Descripción
N-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide, also known as HNB-TBPAH, is a chemical compound that has gained significant attention in scientific research. This compound is synthesized through a complex process and has been found to have potential applications in various fields, including medical and environmental research.
Mecanismo De Acción
The mechanism of action of N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is not fully understood, but studies have suggested that it may act by inducing oxidative stress in cells. This oxidative stress can lead to the activation of apoptotic pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to selectively bind to heavy metal ions, making it a useful tool for monitoring water quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide in lab experiments is its potential as a fluorescent probe for detecting heavy metal ions in water. This can provide a quick and easy way to monitor water quality. However, the complex synthesis process and specialized equipment required for N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide synthesis may limit its use in some lab settings.
Direcciones Futuras
There are several potential future directions for research on N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide. One area of interest is the development of N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide and its potential as a cancer treatment.
Another area of interest is the development of N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide as a fluorescent probe for detecting heavy metal ions in water. Further studies are needed to optimize the detection method and determine the sensitivity and selectivity of N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide for different heavy metal ions.
Overall, N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is a promising compound with potential applications in various scientific research fields. Further studies are needed to fully understand its mechanisms of action and potential uses.
Aplicaciones Científicas De Investigación
N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been found to have potential applications in various scientific research fields. In medical research, this compound has been studied for its potential use as an anticancer agent. Studies have shown that N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
In environmental research, N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been studied for its potential use as a fluorescent probe for detecting heavy metal ions in water. Studies have shown that N'-(5-hydroxy-2-nitrobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide can selectively bind to certain heavy metal ions, making it a useful tool for monitoring water quality.
Propiedades
IUPAC Name |
N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3N3O5/c16-9-4-11(17)15(12(18)5-9)26-7-14(23)20-19-6-8-3-10(22)1-2-13(8)21(24)25/h1-6,22H,7H2,(H,20,23)/b19-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIAATIZRPKPPQ-KPSZGOFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3856158.png)
![N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856166.png)
![5-[(3-methylbenzoyl)amino]isophthalamide](/img/structure/B3856174.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856180.png)

![1-(4-pentylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856198.png)

![1-[1-(cyclobutylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B3856203.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856206.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856208.png)
![2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856215.png)
![4-(2-{[(3-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3856221.png)
